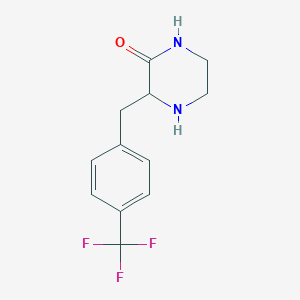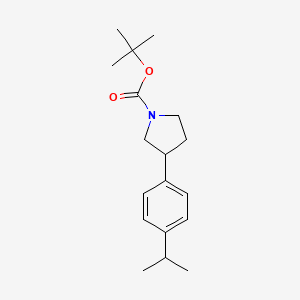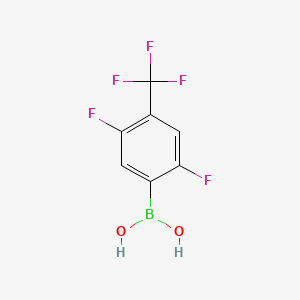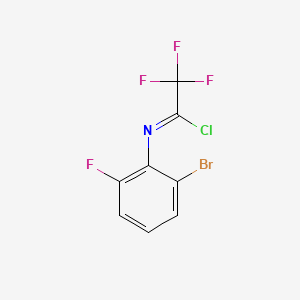
N-(2-Bromo-6-fluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Bromo-6-fluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride is a chemical compound that features a unique combination of bromine, fluorine, and trifluoroacetimidoyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-6-fluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride typically involves the reaction of 2-bromo-6-fluoroaniline with trifluoroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of stringent quality control measures ensures the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Bromo-6-fluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Aplicaciones Científicas De Investigación
N-(2-Bromo-6-fluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride has several scientific research applications:
Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Chemical Biology: It is used in the study of biological systems and the development of chemical probes for biological research.
Mecanismo De Acción
The mechanism of action of N-(2-Bromo-6-fluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride involves its interaction with specific molecular targets. The trifluoroacetimidoyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to target molecules. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-6-fluoroaniline: A precursor in the synthesis of N-(2-Bromo-6-fluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride.
2-Bromo-4,6-difluorophenyl isocyanate: Another compound with similar halogenation patterns.
Trifluoroacetyl Chloride: A reagent used in the synthesis of various trifluoroacetimidoyl derivatives.
Uniqueness
This compound is unique due to its specific combination of bromine, fluorine, and trifluoroacetimidoyl groups. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various synthetic and research applications.
Propiedades
Fórmula molecular |
C8H3BrClF4N |
|---|---|
Peso molecular |
304.46 g/mol |
Nombre IUPAC |
N-(2-bromo-6-fluorophenyl)-2,2,2-trifluoroethanimidoyl chloride |
InChI |
InChI=1S/C8H3BrClF4N/c9-4-2-1-3-5(11)6(4)15-7(10)8(12,13)14/h1-3H |
Clave InChI |
FIGVZDSIXLEAJM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Br)N=C(C(F)(F)F)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



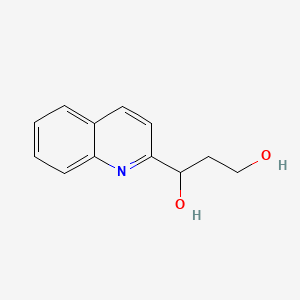



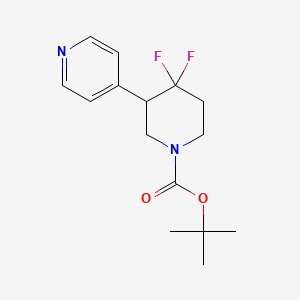
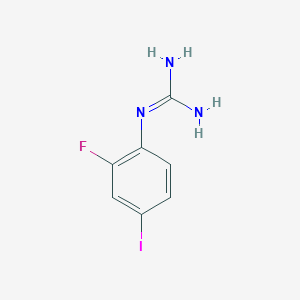
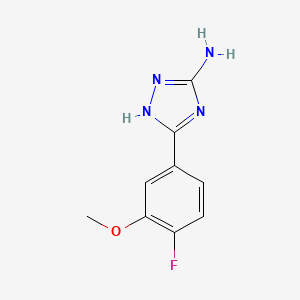
![2-(2,6-Difluorophenyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B13679451.png)
